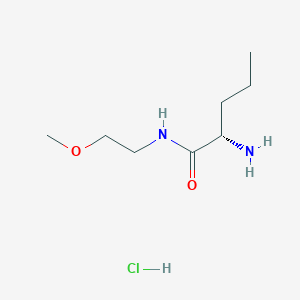![molecular formula C10H14ClNO3 B1485049 3-氨基-2-[(3-羟基苯基)甲基]丙酸盐酸盐 CAS No. 2059937-73-2](/img/structure/B1485049.png)
3-氨基-2-[(3-羟基苯基)甲基]丙酸盐酸盐
描述
3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride is a chemical compound with the CAS Number: 2059937-73-2 . It has a molecular weight of 231.68 . The IUPAC name for this compound is 3-amino-2-(3-hydroxybenzyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3.ClH/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7;/h1-3,5,8,12H,4,6,11H2,(H,13,14);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学研究应用
抗菌和抗真菌特性
一种与3-[(2-羟基苯基)氨基]丁酸结构相关的衍生物已合成成具有肼基、吡咯和氯喹喹啉基团的化合物。这些衍生物对金黄色葡萄球菌和淡黄色分枝杆菌等细菌表现出显著的抗菌活性。此外,它们对念珠菌和黑曲霉等真菌表现出显著的抗真菌活性,突显了它们在抗感染疾病中的潜力(Mickevičienė等,2015)。
材料科学的可再生建筑块
苹果酸是一种天然存在的酚类化合物,与3-氨基-2-[(3-羟基苯基)甲基]丙酸盐酸盐密切相关,已被探索作为可再生建筑块。它增强了分子对苯并噁嗪环形成的反应性,为酚的可持续替代提供了可能。这些苯并噁嗪端基分子的聚合导致具有有前途的热性能和热力学性能的材料,可应用于从材料科学到可再生资源的各个领域(Trejo-Machin et al., 2017)。
医学和药理学应用
为医学应用合成了与3-氨基-2-[(3-羟基苯基)甲基]丙酸盐酸盐结构相关的各种氨基酸衍生物。例如,辐射诱导的聚乙烯醇/丙烯酸水凝胶与这种化合物和其他胺类化合物改性后表现出增加的肿胀和改善的热稳定性。这些改性聚合物还表现出增强的抗菌和抗真菌活性,暗示了在医学领域的潜在应用(Aly & El-Mohdy, 2015)。
子宫松弛剂活性
在生殖健康领域,基于3-氨基-2-[(3-羟基苯基)甲基]丙酸盐酸盐结构框架设计的新化合物已被合成并评估其子宫松弛剂特性。这些化合物在延迟怀孕大鼠分娩开始方面表现出有前途的结果,表明在管理早产的治疗应用中具有潜在价值(Viswanathan et al., 2005)。
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
生化分析
Biochemical Properties
3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in amino acid metabolism, affecting the levels of key metabolites and intermediates . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
属性
IUPAC Name |
2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7;/h1-3,5,8,12H,4,6,11H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGZAWYFPDIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![Ethyl 4-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484968.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)



![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)
![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)